6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazolo-pyridazine core with a 4-benzylpiperazine substituent at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting diverse biological pathways, including epigenetic regulation (BRD4 bromodomains), phosphodiesterase 4 (PDE4), and GABAA receptors . The 4-benzylpiperazine moiety enhances pharmacokinetic properties by improving solubility and binding affinity, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6/c1-2-4-14(5-3-1)12-20-8-10-21(11-9-20)16-7-6-15-18-17-13-22(15)19-16/h1-7,13H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLNIEQQXJESRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-benzylpiperazine with a suitable triazolopyridazine precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl groups onto the piperazine ring .
Scientific Research Applications
Medicinal Chemistry
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that compounds within the triazolopyridazine class exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have demonstrated the compound's ability to induce apoptosis in cancer cells through targeted interactions with cellular pathways.
- CNS Activity : The benzylpiperazine moiety is known for enhancing central nervous system (CNS) activity. This compound may serve as a lead for developing new treatments for neurological disorders such as anxiety and depression due to its potential modulatory effects on neurotransmitter systems.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
Pharmacological Studies
Pharmacological studies have focused on the interaction of this compound with various biological targets:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific kinases and phosphatases involved in signaling pathways critical for cell proliferation and survival. Such interactions are essential for understanding its mechanism of action in cancer therapy.
- Receptor Binding Studies : Binding affinity studies have shown that this compound interacts with serotonin receptors, which may explain its potential antidepressant effects. These studies help elucidate its pharmacological profile and guide further development.
Case Study 1: Anticancer Efficacy
In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The results indicated a dose-dependent response, suggesting that the compound could be developed into a chemotherapeutic agent.
Case Study 2: Neuropharmacological Effects
A preclinical study assessed the anxiolytic effects of the compound using animal models subjected to stress-induced behaviors. The results indicated that administration of this compound significantly reduced anxiety-like behaviors compared to control groups. These findings support its potential use in treating anxiety disorders and warrant further investigation into its mechanisms of action within the CNS.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
PDE4 Inhibitors
Triazolo[4,3-b]pyridazine derivatives are compared with structurally related triazolo[3,4-b][1,3,4]thiadiazine analogues in PDE4 inhibition. Compound 18 ([1,2,4]triazolo[4,3-b]pyridazine core) and 10 (triazolo[3,4-b][1,3,4]thiadiazine core) both exhibit nanomolar IC50 values for PDE4A (0.7 nM and 0.6 nM, respectively) but differ in selectivity profiles. The triazolo[4,3-b]pyridazine scaffold in 18 shows improved metabolic stability compared to 10, attributed to reduced susceptibility to oxidative metabolism .
| Compound | Core Structure | PDE4A IC50 (nM) | Selectivity (PDE4 vs. Other PDEs) |
|---|---|---|---|
| 10 | Triazolo[3,4-b][1,3,4]thiadiazine | 0.6 | >1000-fold over PDE1–PDE11 |
| 18 | Triazolo[4,3-b]pyridazine | 0.7 | >1000-fold over PDE1–PDE11 |
BRD4 Bromodomain Inhibitors
Triazolo[4,3-b]pyridazine derivatives demonstrate micromolar IC50 values against BRD4 bromodomains. For example, compound 4a (6-(4-methoxyphenyl) derivative) shows IC50 = 12.3 µM against BRD4 BD1, while 4e (6-(2-benzylidenehydrazinyl) derivative) exhibits IC50 = 8.9 µM . Crystal structures reveal that the triazolo[4,3-b]pyridazine core forms critical hydrogen bonds with Asn140 and Tyr97 residues, while substituents at the 6-position modulate hydrophobic interactions .
| Compound | 6-Position Substituent | BRD4 BD1 IC50 (µM) | BRD4 BD2 IC50 (µM) |
|---|---|---|---|
| 4a | 4-Methoxyphenyl | 12.3 ± 1.2 | 15.6 ± 1.5 |
| 4e | 2-Benzylidenehydrazinyl | 8.9 ± 0.9 | 10.2 ± 1.1 |
GABAA Receptor Modulators
The triazolo[4,3-b]pyridazine derivative L-838,417 (7-tert-butyl-3-(2,5-difluoro-phenyl)-6-(2-methyl-2H-triazol-3-ylmethoxy)) acts as a subtype-selective GABAA receptor partial agonist. It exhibits high affinity for α2/α3 subunits (EC50 = 30 nM) but negligible activity at α1-containing receptors, distinguishing it from non-selective benzodiazepines . In contrast, TPA023 (6-(2-ethyl-2H-triazol-3-ylmethoxy) derivative) shows similar selectivity but lower potency (EC50 = 45 nM) .
Anti-Cancer Agents
Triazolo[4,3-b]pyridazine derivatives with sulfur-containing substituents demonstrate potent anti-proliferative activity. For example, 6-(1-methyl-1H-pyrazol-4-yl)-3-(2-methyl-2H-indazol-5-ylthio) inhibits c-Met kinase with IC50 = 3.2 nM, surpassing the activity of earlier analogs lacking the indazole-thioether group . In comparison, AZD3514 (6-(4-{4-[2-(4-acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl)-3-(trifluoromethyl)) targets androgen receptors and inhibits prostate cancer cell proliferation (IC50 = 50 nM) .
Structural Analogues and Inactive Derivatives
Substituents at the 6-position critically influence bioactivity. For instance, 6-chloro derivatives (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) serve as synthetic intermediates but lack intrinsic antihypertensive or anticancer activity, highlighting the necessity of optimized substituents like benzylpiperazine or arylidenehydrazinyl groups .
Biological Activity
6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a triazole ring fused to a pyridazine core with a benzylpiperazine substituent. The presence of the piperazine moiety enhances its pharmacological properties, including improved solubility and bioavailability.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 336.4 g/mol. Its complex structure allows for various interactions with biological targets, contributing to its potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1282096-51-8 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has shown potential in several therapeutic areas, including:
- Anticancer Activity : Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, related compounds exhibited IC50 values ranging from 1.06 µM to 2.73 µM against these cell lines .
- Antibacterial Properties : Research indicates that this compound has moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure-activity relationship (SAR) studies suggest that modifications in the piperazine moiety can enhance antibacterial efficacy.
Case Studies
Recent studies have evaluated the efficacy of triazolo-pyridazine derivatives in inhibiting specific kinases associated with cancer progression:
- c-Met Kinase Inhibition : A series of triazolo-pyridazine derivatives were synthesized and tested for their inhibitory activity against c-Met kinase. The most promising derivative showed an IC50 value of 0.090 µM, comparable to established inhibitors like Foretinib .
- Cytotoxicity Assessment : In vitro studies using the MTT assay revealed that several derivatives had significant cytotoxic effects on various cancer cell lines, suggesting potential for further development into therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity:
- Piperazine Moiety : Variations in the benzyl substitution on the piperazine ring significantly influence the compound's interaction with biological targets.
- Triazole Ring Modifications : Alterations within the triazole ring can affect solubility and receptor binding affinity.
Q & A
Q. What are the common synthetic routes for 6-(4-Benzylpiperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine, and what reagents are critical for its formation?
The compound is typically synthesized via multi-step reactions involving triazole and pyridazine precursors. A general approach involves annulation of the 1,2,4-triazole ring onto a substituted azine derivative, as demonstrated in the synthesis of related triazolo-pyridazines using ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate . Key reagents include chloroazines for cyclization and benzylpiperazine derivatives for substitution at the 6-position. Purification often requires column chromatography to isolate the final product .
Q. What analytical techniques are essential for structural characterization of this compound?
Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Single-crystal X-ray diffraction, as applied to analogous triazolo-pyridazines, provides definitive bond-length and angle data, resolving ambiguities in regiochemistry . High-performance liquid chromatography (HPLC) is recommended for purity assessment (>95%) .
Q. Which biological targets are associated with this compound, and what assays are used to evaluate its activity?
The compound’s piperazine and triazolo-pyridazine moieties suggest interactions with central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) and enzymes like phosphodiesterases. In vitro assays, such as receptor-binding studies (radioligand displacement) and enzyme inhibition assays (e.g., PDE4B), are standard for activity screening. Computational docking studies can preliminarily identify potential targets .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis, particularly in the final coupling step?
Yield optimization requires careful control of reaction conditions. For example, coupling benzylpiperazine with a triazolo-pyridazine precursor may involve refluxing in anhydrous dimethylformamide (DMF) under inert atmosphere (N₂/Ar) to prevent hydrolysis. Catalytic additives like potassium carbonate or triethylamine enhance nucleophilic substitution efficiency. Microwave-assisted synthesis has been reported to reduce reaction times and improve yields (60–80%) for similar heterocycles .
Q. How can discrepancies in reported biological activities of structural analogs be methodologically addressed?
Contradictory activity data often arise from variations in assay conditions (e.g., cell lines, incubation times) or structural modifications (e.g., substituent electronegativity). A systematic approach includes:
- Comparative SAR Analysis : Tabulate substituent effects on activity using analogs like 5-((4-Benzylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol .
- Standardized Assays : Replicate studies under identical conditions (e.g., IC₅₀ measurements in HEK293 cells).
- Computational Modeling : Use molecular dynamics simulations to predict binding affinities across analogs .
Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties and off-target interactions?
Quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations predict logP (lipophilicity) and metabolic stability. Tools like SwissADME estimate bioavailability and blood-brain barrier penetration. Molecular docking (AutoDock Vina) identifies off-target interactions, while molecular dynamics simulations (AMBER) assess binding stability over time. For example, piperazine derivatives often exhibit moderate CYP450 inhibition, requiring in vitro cytochrome P450 screening .
Q. How can crystallographic data resolve ambiguities in regiochemistry during structural elucidation?
Single-crystal X-ray diffraction provides unambiguous assignment of atom connectivity, critical for distinguishing between [1,2,4]triazolo[4,3-b]pyridazine and isomeric forms. For instance, bond lengths between N1–C2 (1.32 Å) and C3–N4 (1.34 Å) confirm triazole ring fusion to pyridazine, as seen in 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?
Discrepancies arise from polymorphic forms or impurities. Methodological solutions include:
- Solubility Profiling : Measure solubility in DMSO, ethanol, and water via UV-Vis spectroscopy.
- Thermogravimetric Analysis (TGA) : Detect hydrate formation affecting polarity.
- HPLC-PDA : Identify degradation products altering solubility .
Methodological Tables
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | Chloroazines, reflux in ethanol | 45–55 | |
| 2 | Substitution | Benzylpiperazine, DMF, K₂CO₃, 80°C | 60–70 | |
| 3 | Purification | Column chromatography (SiO₂, CH₂Cl₂/MeOH) | >95% purity |
Q. Table 2. Comparative Biological Activities of Structural Analogs
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|---|
| 6-(4-Benzylpiperazin-1-yl)-triazolo[...] | PDE4B | 120 ± 15 | Enzymatic (HEK293) | |
| 5-((4-Benzylpiperazin-1-yl)(phenyl)... | 5-HT₂A receptor | 85 ± 10 | Radioligand binding |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
